2-[[(Z)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzonitrile
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Overview
Description
2-[[(Z)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzonitrile is a heterocyclic compound that features a pyrazole ring fused with a benzonitrile moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(Z)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzonitrile typically involves the condensation of 5-oxo-1H-pyrazole-4-carbaldehyde with 2-aminobenzonitrile under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts such as palladium or copper can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[[(Z)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding oxides of the pyrazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
2-[[(Z)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[[(Z)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole core and exhibit similar reactivity and biological activities.
Benzonitrile derivatives: Compounds with a benzonitrile moiety that show comparable chemical properties and applications.
Uniqueness
2-[[(Z)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzonitrile is unique due to its specific structural arrangement, which combines the pyrazole and benzonitrile functionalities. This unique structure imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds .
Properties
IUPAC Name |
2-[[(Z)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-5-8-3-1-2-4-10(8)13-6-9-7-14-15-11(9)16/h1-4,6-7,13H,(H,15,16)/b9-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZSZIQXNQUOOD-TWGQIWQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC=C2C=NNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)N/C=C\2/C=NNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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